molecular formula C22H22BrNO3 B2657766 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one CAS No. 848684-78-6

3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one

Cat. No.: B2657766
CAS No.: 848684-78-6
M. Wt: 428.326
InChI Key: MKWUXXVIKFHKLC-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromophenyl group, a hydroxy group, a methyl group, and a piperidinylmethyl group attached to the chromen-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate acetophenone derivative under basic conditions.

    Hydroxylation: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or hydroxyl radicals.

    Piperidinylmethyl Substitution: The piperidinylmethyl group can be attached through nucleophilic substitution reactions, typically involving the reaction of a piperidine derivative with a suitable leaving group on the chromen-4-one core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of organic electronic materials and as a building block for advanced polymers.

    Chemical Biology: The compound is used as a probe to study cellular processes and molecular mechanisms.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and piperidinylmethyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The bromophenyl group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one
  • 3-(4-fluorophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one
  • 3-(4-methylphenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one

Uniqueness

The presence of the bromophenyl group in 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one imparts unique electronic and steric properties, which can influence its reactivity and binding interactions. This makes it distinct from its analogs with different halogen or alkyl substitutions, potentially leading to variations in biological activity and chemical behavior.

Properties

IUPAC Name

3-(4-bromophenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrNO3/c1-14-20(15-5-7-16(23)8-6-15)21(26)17-9-10-19(25)18(22(17)27-14)13-24-11-3-2-4-12-24/h5-10,25H,2-4,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWUXXVIKFHKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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